![molecular formula C14H22O4 B14682485 2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 36307-58-1](/img/structure/B14682485.png)
2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene is an organic compound characterized by a benzene ring substituted with four methyl groups and two hydroxyethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene typically involves the reaction of 2,3,5,6-tetramethyl-1,4-dihydroxybenzene with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl groups on the ethylene oxide, resulting in the formation of the hydroxyethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove the hydroxyethoxy groups.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of the parent benzene ring with reduced substituents.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyl groups can also affect the compound’s hydrophobic interactions and overall stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetramethylbenzene: Similar structure but lacks the hydroxyethoxy groups.
2,3,5,6-Tetramethyl-1,4-dihydroxybenzene: Precursor compound with hydroxyl groups instead of hydroxyethoxy groups.
Duroquinone: Contains a similar tetramethylbenzene core but with quinone functionality.
Uniqueness
2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene is unique due to the presence of both methyl and hydroxyethoxy groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
36307-58-1 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2-[4-(2-hydroxyethoxy)-2,3,5,6-tetramethylphenoxy]ethanol |
InChI |
InChI=1S/C14H22O4/c1-9-10(2)14(18-8-6-16)12(4)11(3)13(9)17-7-5-15/h15-16H,5-8H2,1-4H3 |
Clé InChI |
COXCXPNFHWHKQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OCCO)C)C)OCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


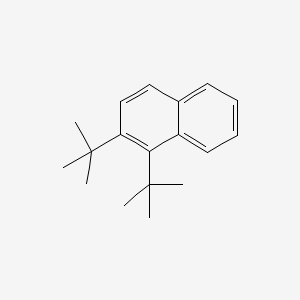
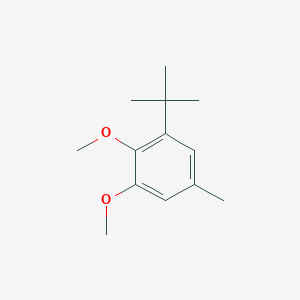

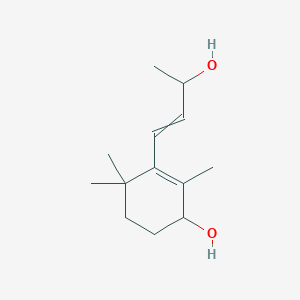
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
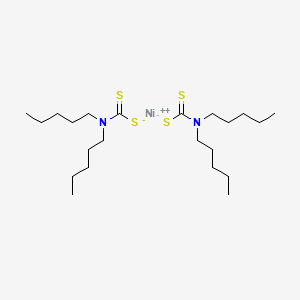
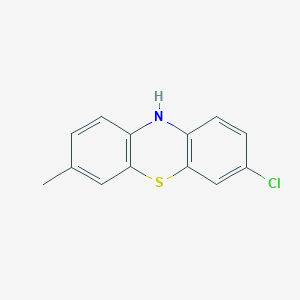
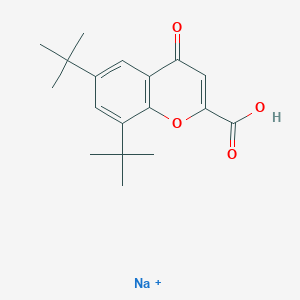
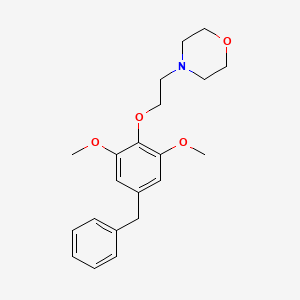
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
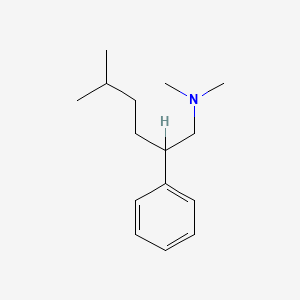
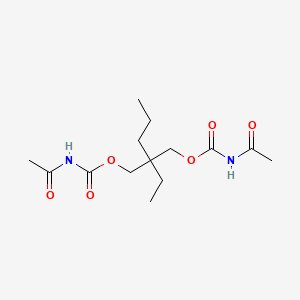

![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)
